3-Oxo-2-phenyl-3,5-dihydro-2H-pyrazolo(3,4-d)thieno(2,3-b)pyridine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

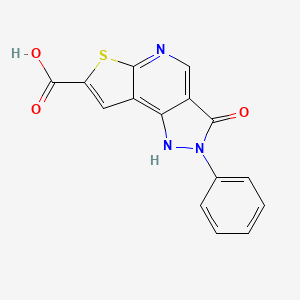

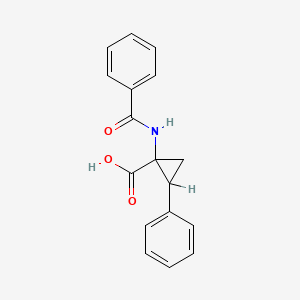

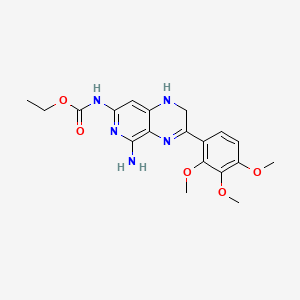

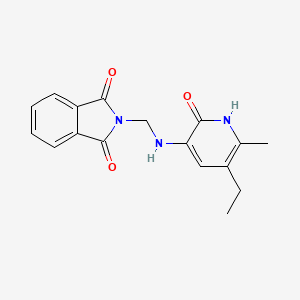

3-Oxo-2-phenyl-3,5-dihydro-2H-pyrazolo(3,4-d)thieno(2,3-b)pyridine-7-carboxylic acid: pyrazolo[3,4-b]pyridines . These compounds exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer . The structure of this compound is shown below:

Structure:

!Compound Structure

Preparation Methods

Synthetic Routes:: The synthesis of pyrazolo[3,4-b]pyridines involves diverse substituents at positions N1, C3, C4, C5, and C6. Researchers have employed various synthetic methods, starting from either a preformed pyrazole or pyridine ring. For instance, Ortoleva synthesized the first monosubstituted 1H-pyrazolo[3,4-b]pyridine by treating diphenylhydrazone and pyridine with iodine in 1908. Bulow later synthesized N-phenyl-3-methyl substituted derivatives using a widely used strategy .

Industrial Production:: While specific industrial production methods are not widely documented, research continues to explore efficient and scalable routes for large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups present. Major products formed from these reactions contribute to the compound’s versatility.

Scientific Research Applications

Chemistry::

Drug Discovery: Researchers investigate pyrazolo[3,4-b]pyridines as potential drug candidates due to their structural similarity to purine bases (adenine and guanine). These compounds may exhibit bioactivity against specific targets.

Materials Science: Their unique fused ring system makes them interesting for designing functional materials.

Biological Activity: Pyrazolo[3,4-b]pyridines may interact with cellular pathways, enzymes, or receptors, impacting biological processes.

Anticancer Potential: Some derivatives show promise as anticancer agents.

Agrochemicals: These compounds could find applications in crop protection.

Dyes and Pigments: Their chromophoric properties make them relevant in colorants.

Mechanism of Action

The precise mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

While pyrazolo[3,4-b]pyridines share structural features with purine bases, their unique fusion of pyrazole and pyridine rings sets them apart. Similar compounds include other pyrazolopyridine congeners like pyrazolo[3,4-c]pyridines and pyrazolo[4,3-c]pyridines .

Properties

CAS No. |

124031-03-4 |

|---|---|

Molecular Formula |

C15H9N3O3S |

Molecular Weight |

311.3 g/mol |

IUPAC Name |

5-oxo-4-phenyl-10-thia-3,4,8-triazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraene-11-carboxylic acid |

InChI |

InChI=1S/C15H9N3O3S/c19-14-10-7-16-13-9(6-11(22-13)15(20)21)12(10)17-18(14)8-4-2-1-3-5-8/h1-7,17H,(H,20,21) |

InChI Key |

HBGFUURNRFSZLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CN=C4C(=C3N2)C=C(S4)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12792148.png)

![(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12792173.png)